S55746 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective BCL-2 Inhibitor
S55746 Hydrochloride: A Deep Dive into its Mechanism of Action as a Selective BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
S55746 hydrochloride, also known as BCL201, is a potent and orally bioavailable small molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1] Overexpression of BCL-2 is a key mechanism of oncogenesis and therapeutic resistance in various hematological malignancies.[1][2] S55746 acts as a BH3-mimetic, occupying the hydrophobic groove of the BCL-2 protein, thereby liberating pro-apoptotic proteins and initiating the intrinsic pathway of apoptosis.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of S55746 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Selective BCL-2 Inhibition
S55746 hydrochloride functions as a selective inhibitor of the BCL-2 protein.[4] It demonstrates a high binding affinity for BCL-2, with a Ki of 1.3 nM.[5][6] Its selectivity for BCL-2 over other BCL-2 family members, such as BCL-XL and MCL-1, is a key characteristic, with a selectivity of approximately 70 to 400-fold over BCL-XL.[4][5] S55746 shows no significant binding to MCL-1 or BFL-1.[1][5] This selectivity profile contributes to a favorable safety profile, as it does not exhibit cytotoxic activity against cells dependent on BCL-XL for survival, such as platelets.[1][5]
By binding to the hydrophobic groove of BCL-2, S55746 mimics the action of pro-apoptotic BH3-only proteins.[1][3] This competitive binding displaces pro-apoptotic proteins like BAX and BAK, which are normally sequestered by BCL-2.[1] The release of BAX and BAK leads to their activation and subsequent oligomerization at the outer mitochondrial membrane, resulting in mitochondrial outer membrane permeabilization (MOMP).[1] This critical event triggers the downstream activation of the caspase cascade and execution of apoptosis.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for S55746 hydrochloride in various in vitro and ex vivo studies.
Table 1: Binding Affinity and Selectivity
| Target | Binding Affinity (Ki) | Selectivity vs. BCL-XL |
| BCL-2 | 1.3 nM[5][6] | ~70 to 400-fold[4][5] |
| BCL-XL | Poor affinity[1][5] | - |
| MCL-1 | No significant binding[1][5] | - |
| BFL-1 | No significant binding[1][5] | - |
Table 2: In Vitro Cellular Activity (IC50/EC50)
| Cell Line/Primary Cells | Cell Type | Parameter | Value | Treatment Duration |
| RS4;11 | Acute Lymphoblastic Leukemia | IC50 | 71.6 nM[1][5] | 72 hours[1][5] |
| H146 | BCL-XL-dependent cell line | IC50 | 1.7 µM[1][5] | 72 hours[1][5] |
| Primary CLL Cells (n=7) | Chronic Lymphocytic Leukemia | EC50 | 4.4 to 47.2 nM[1] | 4 hours[1] |
| DLBCL Cell Lines (6/11) | Diffuse Large B-Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |
| MCL Cell Lines (2/5) | Mantle Cell Lymphoma | IC50 | < 1 µM[1] | 72 hours[1] |
| Burkitt Lymphoma Cell Lines | Burkitt Lymphoma | IC50 | > 10 µM[1] | 72 hours[1] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway affected by S55746 and a typical experimental workflow for its evaluation.
Caption: S55746 hydrochloride signaling pathway leading to apoptosis.
Caption: A typical experimental workflow to assess S55746 efficacy.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of S55746 hydrochloride.
Cell Viability Assay (IC50 Determination)
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Objective: To determine the concentration of S55746 that inhibits cell growth by 50% (IC50).
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Methodology:
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Seed hematological cancer cell lines (e.g., RS4;11, H146, DLBCL, MCL, Burkitt lymphoma lines) in 96-well plates at an appropriate density.[1]
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Allow cells to adhere overnight if applicable.
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Treat cells with a serial dilution of S55746 hydrochloride or vehicle control (DMSO).[5]
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Incubate the plates for a specified period, typically 72 hours.[1][5]
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Assess cell viability using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[3]
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Measure luminescence using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the log concentration of S55746 to determine the IC50 value using non-linear regression analysis.
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Apoptosis Assay by Flow Cytometry (EC50 Determination)
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Objective: To quantify the induction of apoptosis by S55746 and determine the effective concentration that induces apoptosis in 50% of the cell population (EC50).
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Methodology:
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Treat cells (e.g., RS4;11 or primary CLL cells) with increasing concentrations of S55746 for a defined period (e.g., 2 or 4 hours).[1][5]
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Harvest the cells and wash with cold phosphate-buffered saline (PBS).
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Resuspend the cells in Annexin V binding buffer.
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Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[3][5] Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
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Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
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Calculate the EC50 value based on the percentage of apoptotic cells at different S55746 concentrations.
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Immunoblotting for Apoptosis Markers
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Objective: To detect the cleavage of key apoptotic proteins, confirming the activation of the caspase cascade.
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Methodology:
-
Treat cells with various concentrations of S55746 for a specified time.
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Lyse the cells in a suitable lysis buffer containing protease inhibitors.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a nitrocellulose or PVDF membrane.
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Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
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Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP.[1] A loading control antibody (e.g., tubulin or GAPDH) should also be used.[1]
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Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The presence of cleaved forms of caspase-3 and PARP indicates the induction of apoptosis.[1]
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In Vivo Efficacy
S55746 hydrochloride, administered orally, has demonstrated robust anti-tumor efficacy in preclinical hematological xenograft models, including RS4;11 and Toledo models.[4][5] Daily oral administration in mice resulted in significant tumor growth inhibition without causing weight loss or behavioral changes, indicating good tolerability.[1][5] For instance, in mice with RS4;11 xenografts, oral administration of S55746 at doses of 25 and 100 mg/kg led to a significant increase in caspase-3 activity.[4] Furthermore, treatment regimens of 200 and 300 mg/kg administered five times a week for three weeks dramatically inhibited tumor growth.[4]
Clinical Development
S55746 hydrochloride has progressed into Phase I clinical trials for the treatment of hematological malignancies, such as relapsed or refractory Non-Hodgkin Lymphoma.[1][3][7] These trials are designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of S55746 in human subjects.
Conclusion
S55746 hydrochloride is a highly selective and potent BCL-2 inhibitor that effectively induces apoptosis in BCL-2-dependent cancer cells. Its mechanism of action is well-characterized, involving the disruption of the BCL-2/pro-apoptotic protein interaction, leading to mitochondrial-mediated cell death. The compelling preclinical data, demonstrating both in vitro and in vivo efficacy with a favorable safety profile, have supported its advancement into clinical trials. S55746 represents a promising therapeutic agent for the treatment of various hematological malignancies.
References
- 1. S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - S55746 is a novel orally active BCL-2 selective and potent inhibitor that impairs hematological tumor growth - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
